4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-
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Overview
Description
4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring substituted with an amine group and a 3,4-difluorophenyl group, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- typically involves the reaction of 4-piperidone with 3,4-difluorophenyl ethylamine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorophenyl)piperidin-4-one
- N-(3,4-difluorophenyl)-1-(2-phenylethyl)-4-piperidinamine
- 1-Benzyl-4-piperidone
- N-Methyl-4-piperidone
Uniqueness
4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,4-difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1152543-47-9 |
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Molecular Formula |
C13H18F2N2 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C13H18F2N2/c1-9(17-6-4-11(16)5-7-17)10-2-3-12(14)13(15)8-10/h2-3,8-9,11H,4-7,16H2,1H3 |
InChI Key |
WUVKOJXLYBWORD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N2CCC(CC2)N |
Origin of Product |
United States |
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